molecular formula C11H9F3O3 B1410930 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid CAS No. 1993324-14-3

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid

Cat. No.: B1410930
CAS No.: 1993324-14-3
M. Wt: 246.18 g/mol
InChI Key: NCORBYXOMPRSAD-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid is a synthetic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid involves several steps:

    Starting Materials: 2,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc.

    Reaction Medium: Tetrahydrofuran.

    Reaction Steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:

  • Using inexpensive and easily available raw materials.
  • Avoiding the generation of large amounts of waste acid water.
  • Ensuring high yield and stable product quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized as a herbicide in agriculture to control weed growth.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid involves:

    Molecular Targets: The compound targets specific enzymes and proteins in plants, inhibiting their growth and leading to weed control.

    Pathways Involved: It interferes with the biosynthesis of essential amino acids and proteins in plants, ultimately causing their death.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid: Similar structure but with different substitution patterns on the phenyl ring.

    Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A methyl ester derivative with similar chemical properties.

Uniqueness

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial applications.

Properties

IUPAC Name

3-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORBYXOMPRSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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